![molecular formula C14H32O2Si B1278842 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 91898-32-7](/img/structure/B1278842.png)
1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is C24H36O2Si. The exact molecular structure is not provided in the search results.Scientific Research Applications
Inhibitory Mechanisms on Fungal Growth
The compound has shown considerable potential in controlling the growth of Aspergillus flavus, a widespread and opportunistic pathogenic fungus . It has been found to inhibit the germination of A. flavus spores. Exposure to 1.5 µL/mL 1-octanol prevents the spores from germinating, and 3.5 µL/mL 1-octanol causes spore death .
Biochemical Analysis
Biochemical analysis has shown that 1-octanol causes a decrease in ergosterol and ATP content, and an increase in hydrogen peroxide and superoxide anion content in a dose-dependent manner . This suggests that the compound could be used in biochemical research and analysis.
Solubility Prediction
The compound can be used in the prediction of 1-octanol solubilities of organic solutes directly from structure . This is important in a variety of applications involving pharmacology and environmental chemistry.
Allylation of Quinoline Derivatives
The compound has been used in the allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde . This suggests that the compound could be used in the synthesis of other compounds, particularly in the field of organic chemistry.
Synthesis of Heterocyclic Compounds
The compound is an intermediate for the synthesis of heterocyclic compounds . Tetrahydrofurans and tetrahydropyrans are important moieties of natural biologically active compounds such as antibiotics and antimicrobial agents .
Safety and Hazards
properties
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O2Si/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h15H,6-13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRZHACTAVRQDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453133 |
Source
|
Record name | 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91898-32-7 |
Source
|
Record name | 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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